molecular formula C12H14ClN3S B2965215 2-(chloromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-amine CAS No. 877964-68-6

2-(chloromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-amine

Cat. No. B2965215
CAS RN: 877964-68-6
M. Wt: 267.78
InChI Key: GVIHGUXIETVAQF-UHFFFAOYSA-N
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Description

This compound is a derivative of thienopyrimidine . Thienopyrimidines are important and widely represented in medicinal chemistry as they are structural analogs of purines . They have various biological activities .


Synthesis Analysis

The synthesis of thieno[3,2-d]pyrimidin-4-amines involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group of compound 12 .


Molecular Structure Analysis

Thienopyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The structural and isoelectronic characteristics of thienopyrimidine-containing compounds are similar to those of purine .


Chemical Reactions Analysis

The reaction involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester followed by the cyclization at position 5 of the pyrimidine ring at high temperature .

Scientific Research Applications

Anticancer Activity

Thieno[2,3-d]pyrimidine derivatives have been extensively studied for their anticancer properties. The compound has been designed to target VEGFR-2 , a critical receptor in cancer growth and angiogenesis . It has shown promising results in inhibiting VEGFR-2 and preventing cancer cell growth in cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) . The compound induced cell cycle arrest and promoted apoptosis, making it a potential candidate for cancer therapy.

Apoptosis Induction

The ability to induce apoptosis, or programmed cell death, is crucial in cancer treatment. This compound has demonstrated the capability to increase BAX levels and decrease Bcl-2 , leading to apoptosis in cancer cells . This action is essential for eliminating cancer cells and preventing tumor growth.

Computational Drug Design

Computational techniques have been employed to understand the molecular interactions of this compound with VEGFR-2. Molecular docking and dynamics simulations provide insights into the structural and energetic features of the protein-ligand complex . These studies are vital for guiding future drug design efforts.

Drug Development Potential

The compound has undergone computational ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) and toxicity studies to evaluate its drug development potential . These studies are crucial for predicting the safety and efficacy of the compound before clinical trials.

Anti-Plasmodial Activity

Apart from its anticancer applications, thieno[2,3-d]pyrimidine derivatives have also been explored for their anti-plasmodial activity against Plasmodium falciparum , the parasite responsible for malaria . This highlights the compound’s potential as an antimalarial agent.

Structural Analogue of Biogenic Purines

Thienopyrimidines are structural analogues of biogenic purines and can act as potential nucleic acid antimetabolites . This property makes them significant in the study of genetic diseases and the development of treatments targeting genetic pathways.

Future Directions

Thienopyrimidines are a rapidly growing area of organic synthesis due to their wide range of biological activity . Future research could focus on developing new thienopyrimidines with enhanced activities and minimum toxicity .

properties

IUPAC Name

5-(chloromethyl)-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2,4,6-tetraen-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN3S/c13-6-9-15-11(14)10-7-4-2-1-3-5-8(7)17-12(10)16-9/h1-6H2,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVIHGUXIETVAQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)SC3=NC(=NC(=C23)N)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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